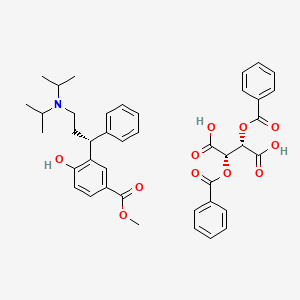
(S)-Rasagiline-13C3 Mesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Rasagiline-13C3 Mesylate is a labeled version of Rasagiline Mesylate, where three carbon atoms are replaced with the isotope carbon-13. Rasagiline Mesylate is a highly potent, selective, irreversible, second-generation monoamine oxidase inhibitor with selectivity for type B of the enzyme (MAO-B). It is primarily used for the treatment of idiopathic Parkinson’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Rasagiline-13C3 Mesylate involves the incorporation of carbon-13 labeled precursors into the synthetic pathway of Rasagiline Mesylate. The general synthetic route includes the following steps:
Formation of the Indanone Intermediate: The synthesis begins with the preparation of 1-indanone, which is then subjected to a series of reactions to introduce the carbon-13 labeled atoms.
Alkylation: The indanone intermediate undergoes alkylation with propargylamine to form the corresponding propargylamine derivative.
Mesylation: The final step involves the mesylation of the propargylamine derivative to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as thin film hydration and modified spraying techniques have been explored for the preparation of Rasagiline Mesylate .
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Rasagiline-13C3 Mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: The mesylate group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of Rasagiline.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(S)-Rasagiline-13C3 Mesylate has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in studies involving metabolic pathways and reaction mechanisms.
Biology: Helps in tracing biochemical pathways and understanding enzyme interactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and distribution.
Industry: Employed in the development of diagnostic tools and therapeutic agents
Mécanisme D'action
(S)-Rasagiline-13C3 Mesylate exerts its effects by selectively inhibiting the monoamine oxidase B enzyme. This inhibition increases the levels of dopamine in the brain, which helps alleviate the symptoms of Parkinson’s disease. The compound binds irreversibly to the enzyme, leading to long-lasting effects. The molecular targets include the active site of monoamine oxidase B, and the pathways involved are primarily related to dopamine metabolism .
Comparaison Avec Des Composés Similaires
Selegiline: Another monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Safinamide: A reversible inhibitor of monoamine oxidase B with additional glutamate release inhibition properties.
Comparison:
Uniqueness: (S)-Rasagiline-13C3 Mesylate is unique due to its carbon-13 labeling, which makes it particularly useful in research applications involving isotopic tracing.
Efficacy: Compared to Selegiline and Safinamide, Rasagiline has a more potent and selective inhibition of monoamine oxidase B, leading to fewer side effects and better patient outcomes
Propriétés
IUPAC Name |
methanesulfonic acid;(1S)-N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1/i1+1,2+1,9+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBJJCWRXSVHOQ-AJPOOADWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.[13CH]#[13C][13CH2]N[C@H]1CCC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










